4-N-benzyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
“4-N-benzyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine” is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-N-benzyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones, the pyrimidine ring can be constructed through cyclization reactions.
Nitration: Introduction of the nitro group at the 5-position of the pyrimidine ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The benzyl and methoxypropyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl and methoxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology
Drug Development: As a pyrimidine derivative, it may have potential as a lead compound in the development of new pharmaceuticals, particularly as antiviral or anticancer agents.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “4-N-benzyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the benzyl and methoxypropyl groups might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A simpler pyrimidine derivative with similar core structure.
5-Nitro-2,4-diaminopyrimidine: Another nitro-substituted pyrimidine derivative.
Uniqueness
“4-N-benzyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
799834-79-0 |
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Molecular Formula |
C15H20N6O3 |
Molecular Weight |
332.36 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O3/c1-24-9-5-8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H4,16,17,18,19,20) |
InChI Key |
JGKXJDKTQVVMSE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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